molecular formula C22H26N2O5 B11300844 3,7,7-Trimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3,7,7-Trimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11300844
M. Wt: 398.5 g/mol
InChI Key: SLOHRBHYOMKKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and an oxazoloquinoline core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. This is followed by the formation of the oxazoloquinoline core through cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar trimethoxyphenyl group.

    3,4,5-Trimethoxyphenyl-β-aminopropane: Another compound with a trimethoxyphenyl group, used in different pharmacological studies.

Uniqueness

3,7,7-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific structural features, which confer distinct pharmacological properties not observed in other similar compounds. Its combination of the trimethoxyphenyl group with the oxazoloquinoline core makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

3,7,7-trimethyl-4-(3,4,5-trimethoxyphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C22H26N2O5/c1-11-17-18(12-7-15(26-4)20(28-6)16(8-12)27-5)19-13(23-21(17)29-24-11)9-22(2,3)10-14(19)25/h7-8,18,23H,9-10H2,1-6H3

InChI Key

SLOHRBHYOMKKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.